Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Overview
Description
Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriately substituted pyridine and pyrrole precursors. One common method involves the palladium-mediated Sonogashira coupling of a 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine: Another pyrrolopyridine compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring fused to a pyridine ring, known for its diverse biological activities.
Uniqueness
Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the isopropyl ester group, which can influence its pharmacokinetic properties and biological activity. Its ability to inhibit specific protein kinases makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
propan-2-yl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)15-11(14)9-5-8-3-4-12-10(8)6-13-9/h3-7,12H,1-2H3 |
InChI Key |
LWSPDGLQZFCSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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